molecular formula C11H21ClO3S B15324760 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride

2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride

Cat. No.: B15324760
M. Wt: 268.80 g/mol
InChI Key: BALXZPXQFBIIKA-UHFFFAOYSA-N
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Description

2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S. This compound is a sulfonyl chloride derivative, which is known for its reactivity and versatility in organic synthesis. Sulfonyl chlorides are commonly used as intermediates in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-((Cyclopentylmethoxy)methyl)butane-1-sulfonic acid+SOCl22-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride+SO2+HCl\text{2-((Cyclopentylmethoxy)methyl)butane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonic acid+SOCl2​→2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonate salt under appropriate conditions.

    Oxidation: Oxidative reactions can convert the compound into sulfone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the generated hydrochloric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed:

Scientific Research Applications

2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is exploited in various chemical transformations and biological applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

  • 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride
  • 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonic acid
  • 2-((Cyclopentylmethoxy)methyl)butane-1-sulfone

Comparison: 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride is unique due to its specific structural features and reactivity. Compared to 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride, it has a different alkoxy group, which can influence its reactivity and applications. The sulfonic acid and sulfone derivatives have different functional groups, leading to distinct chemical properties and uses.

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

2-(cyclopentylmethoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-2-10(9-16(12,13)14)7-15-8-11-5-3-4-6-11/h10-11H,2-9H2,1H3

InChI Key

BALXZPXQFBIIKA-UHFFFAOYSA-N

Canonical SMILES

CCC(COCC1CCCC1)CS(=O)(=O)Cl

Origin of Product

United States

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